2-Fluoro-6-(pyridin-3-yl)benzaldehyde
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Overview
Description
2-Fluoro-6-(pyridin-3-yl)benzaldehyde is an organic compound that features a fluorine atom and a pyridinyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 2-Fluoro-6-(pyridin-3-yl)benzoic acid.
Reduction: 2-Fluoro-6-(pyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-(pyridin-3-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(pyridin-3-yl)benzaldehyde is largely dependent on its application. In medicinal chemistry, its effects are often related to its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and electronic effects due to the presence of the fluorine atom . These interactions can influence molecular pathways and biological processes.
Comparison with Similar Compounds
- 2-Fluoro-4-(pyridin-4-yl)benzaldehyde
- 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde
- 2-(Pyridin-3-yl)benzaldehyde
Comparison: 2-Fluoro-6-(pyridin-3-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the pyridinyl group, which can significantly influence its reactivity and interactions compared to other similar compounds . The presence of the fluorine atom enhances its electron-withdrawing properties, making it less reactive than its non-fluorinated counterparts .
Properties
Molecular Formula |
C12H8FNO |
---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-fluoro-6-pyridin-3-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-5-1-4-10(11(12)8-15)9-3-2-6-14-7-9/h1-8H |
InChI Key |
MYNJUFLRYRRZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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